molecular formula C11H13BO4 B13931807 (2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)boronic acid

(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)boronic acid

Cat. No.: B13931807
M. Wt: 220.03 g/mol
InChI Key: FPKKDYIMNJKIEV-UHFFFAOYSA-N
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Description

(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)boronic acid is a boronic acid derivative of chromenone, a class of compounds known for their diverse biological activities. This compound features a boronic acid group attached to a chromenone scaffold, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. The presence of the boronic acid group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)boronic acid typically involves the following steps:

    Formation of the Chromenone Scaffold: The chromenone scaffold can be synthesized through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the chromenone scaffold with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The chromenone scaffold can be reduced to form dihydrochromenones.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., ethanol or toluene).

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrochromenones.

    Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)boronic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acid groups.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups in their active sites. The chromenone scaffold may also contribute to the compound’s biological activity by interacting with various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxyacetate: Similar chromenone scaffold but with an acetate group instead of a boronic acid group.

    Coumarins: A broader class of compounds with a similar chromenone scaffold but lacking the boronic acid group.

Uniqueness

The presence of the boronic acid group in (2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)boronic acid distinguishes it from other chromenone derivatives. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

(2,2-dimethyl-4-oxo-3H-chromen-6-yl)boronic acid

InChI

InChI=1S/C11H13BO4/c1-11(2)6-9(13)8-5-7(12(14)15)3-4-10(8)16-11/h3-5,14-15H,6H2,1-2H3

InChI Key

FPKKDYIMNJKIEV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC(CC2=O)(C)C)(O)O

Origin of Product

United States

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